Syndyphalin SD-33
Overview
Description
Syndyphalin SD-33 is a synthetic enkephalin with prolonged analgesic activity. It is a tripeptide alkylamide that has been studied for its potential to modulate immune function and increase feed intake in animals . This compound has shown promise in various scientific research applications, particularly in the fields of biology and medicine.
Preparation Methods
The synthesis of Syndyphalin SD-33 involves the use of specific amino acids and protective groups to ensure the correct formation of the peptide bond. The synthetic route typically includes the following steps:
Amino Acid Protection: The amino acids are protected using suitable protective groups to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents to form the desired peptide sequence.
Deprotection: The protective groups are removed to yield the final peptide product.
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .
Chemical Reactions Analysis
Syndyphalin SD-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Syndyphalin SD-33 involves its interaction with opioid receptors in the central and peripheral nervous systems. By binding to these receptors, this compound exerts its analgesic effects and modulates immune function. The molecular targets and pathways involved include the activation of the endogenous opioid system, leading to the modulation of pain and immune responses .
Comparison with Similar Compounds
Syndyphalin SD-33 can be compared to other synthetic enkephalins, such as:
[Met5]-Enkephalin: A naturally occurring enkephalin with similar analgesic properties.
[Leu5]-Enkephalin: Another naturally occurring enkephalin with analgesic activity.
DAMGO: A synthetic opioid peptide with high affinity for the mu-opioid receptor.
The uniqueness of this compound lies in its prolonged analgesic activity and its ability to modulate immune function, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32)/t21-,22-,35?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLERTHCRZKXZSG-OYIWYEQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C(=O)CNC(=O)[C@H](CCS(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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